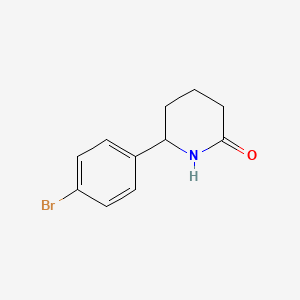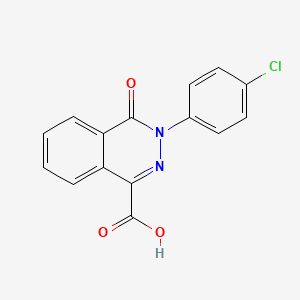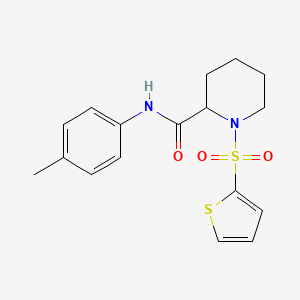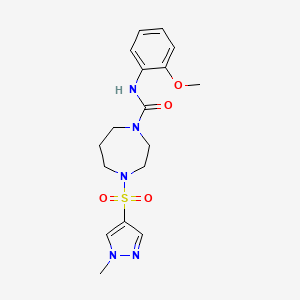![molecular formula C19H22N4O3S B2530957 3-(2-methoxyethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 888435-63-0](/img/structure/B2530957.png)
3-(2-methoxyethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of heterocyclic compounds with a pyrimidine nucleus is of significant interest due to their broad spectrum of biological activities. In one study, new sulfanyl pyrimidin-4(3H)-one derivatives were synthesized using a simple and efficient method. The process involved the reaction of certain compounds with phenacyl bromide derivatives to yield various sulfanyl pyrimidin-4(3H)-one derivatives. Additionally, ethyl-2-(pyridin-4yl) methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives were prepared using both conventional and heterogeneous catalysts, such as silica sulfuric acid and CuY-Zeolite, resulting in excellent yields. The structures of these synthesized compounds were confirmed through elemental analyses and spectroscopic methods .
Molecular Structure Analysis
The molecular structure of the compounds synthesized in the aforementioned study is characterized by the presence of a pyrimidine nucleus, which is a common feature in many biologically active molecules. The sulfanyl group attached to the pyrimidine ring is likely to influence the electronic distribution and overall reactivity of the molecule. The use of different substituents, such as morpholinyl, piperazinyl, and piperidinyl groups, may further modulate the chemical properties and potential biological activities of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for understanding their potential interactions and mechanisms of action. The reaction with phenacyl bromide derivatives suggests that these compounds could undergo further transformations, potentially leading to the formation of new bonds and functional groups. The use of heterogeneous catalysts indicates that the reactions may proceed through different pathways, which could be explored for optimizing the synthesis and enhancing the properties of the final products .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-(2-methoxyethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one are not detailed in the provided papers, the general properties of pyrimidine derivatives can be inferred. These compounds typically exhibit a range of solubilities depending on their substituents, which can affect their bioavailability and distribution. The presence of a sulfanyl group may contribute to the lipophilicity of the molecule, potentially influencing its interaction with biological membranes and proteins. The electronic properties of the pyrimidine nucleus, along with the attached functional groups, are likely to play a role in the compound's reactivity and its ability to participate in various chemical reactions .
Aplicaciones Científicas De Investigación
Structural and Conformational Analysis
- Crystal Structure and Molecular Conformation : The compound's structure and conformation have been explored using X-ray analysis and molecular orbital methods, revealing details about its crystallography and molecular geometry (Banerjee et al., 2002).
Synthesis and Chemical Properties
- Synthesis Methods : Research has been conducted on the condensation reactions involving similar pyrimido[5,4-b] indoles, providing insights into the chemical pathways for synthesizing this compound (Simakov et al., 1985).
- Chemical Transformations : Studies have shown how methyl 3-amino-1H-indole-2-carboxylates can be transformed into 5H-pyrimido[5,4-b]indole derivatives, offering a basis for understanding similar transformations in the compound (Shestakov et al., 2009).
- Annelation of Pyridine or Pyrimidine Ring into Indole Ring : This provides a method to prepare various indole derivatives, which could be relevant for synthesizing or modifying this compound (Molina & Fresneda, 1988).
Potential Applications in Medical and Pharmaceutical Research
- Antitumor Activity : There's research on similar compounds demonstrating potential antineoplastic properties, suggesting possible medical applications of this compound in cancer research (Nguyen et al., 1990).
Propiedades
IUPAC Name |
3-(2-methoxyethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-26-11-10-23-18(25)17-16(13-6-2-3-7-14(13)20-17)21-19(23)27-12-15(24)22-8-4-5-9-22/h2-3,6-7,20H,4-5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIFBEFFMUNUOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide](/img/structure/B2530878.png)

![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid](/img/structure/B2530880.png)


![5-amino-N-(2-methylphenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530883.png)
![[2-[[3-Ethoxycarbonyl-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2530884.png)
![3-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2530885.png)

![2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2530890.png)
![4-(dimethylamino)-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2530892.png)

![2,3,5,6-tetramethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530895.png)